Cas no 4152-90-3 (3-Chlorobenzylamine)

3-Chlorobenzylamine 化学的及び物理的性質
名前と識別子
-
- (3-Chlorophenyl)methanamine
- M-Chlorobenzylamine
- 3-Chlorobenzylamine
- 3-chloro-benzenemethanamin
- 3-chloro-benzenemethanamine
- 3-chloro-benzyl amine
- 3-Cl-benzylamine
- m-Chlorobenzenemethanamine
- meta-chlorobenzylamine
- RARECHEM AL BW 0019
- Benzylamine,m-chloro- (6CI,7CI,8CI)
- 1-(3-Chlorophenyl)methanamine
- [(3-Chlorophenyl)methyl]amine
- Benzenemethanamine, 3-chloro-
- 3-Chloro-benzylamine
- m-chlorobenzyl amine
- (3-chlorophenyl)methylamine
- BJFPYGGTDAYECS-UHFFFAOYSA-N
- C2A
- 3-chloro benzylamine
- 3-chlorobenzyl amine
- 3-chloro benzyl amine
- KSC492G9B
- (3-Chlorophenyl)methanamine #
- TIMTEC-
- CS-W007429
- MFCD00040752
- A825583
- chlorophenyl-tetrazole compound 2
- 3-Chlorobenzylamine, 98%
- PS-5317
- AC-17009
- NS00031000
- SCHEMBL5311
- BDBM12584
- 4152-90-3
- SB75378
- C1089
- EINECS 223-985-0
- AKOS000119564
- EN300-16217
- FT-0615478
- CHEMBL12957
- InChI=1/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H
- W-106303
- Q27458618
- DTXSID4063323
- STK802223
- DB-000188
- benzylamine, 3-chloro-
-
- MDL: MFCD00040752
- インチ: 1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
- InChIKey: BJFPYGGTDAYECS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N([H])[H]
- BRN: 774509
計算された属性
- せいみつぶんしりょう: 141.034527g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 141.034527g/mol
- 単一同位体質量: 141.034527g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 9
- 複雑さ: 85
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 透明無色から淡黄色の液体
- 密度みつど: 1.159 g/mL at 25 °C(lit.)
- ふってん: 226°C(lit.)
- フラッシュポイント: 華氏温度:208.4°f
摂氏度:98°c - 屈折率: n20/D 1.559(lit.)
- PSA: 26.02000
- LogP: 2.49900
- かんど: Air Sensitive
3-Chlorobenzylamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 2735 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- TSCA:Yes
- リスク用語:R20/21/22; R34
- セキュリティ用語:8
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- 危険レベル:8
3-Chlorobenzylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
3-Chlorobenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14078-250g |
3-Chlorobenzylamine, 97% |
4152-90-3 | 97% | 250g |
¥9025.00 | 2023-03-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052794-100g |
3-Chlorobenzylamine |
4152-90-3 | 97% | 100g |
¥994 | 2024-05-23 | |
TRC | C363585-5g |
3-Chlorobenzylamine |
4152-90-3 | 5g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-16217-1.0g |
(3-chlorophenyl)methanamine |
4152-90-3 | 93% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-16217-2.5g |
(3-chlorophenyl)methanamine |
4152-90-3 | 92% | 2.5g |
$27.0 | 2023-02-09 | |
Enamine | EN300-16217-50.0g |
(3-chlorophenyl)methanamine |
4152-90-3 | 92% | 50.0g |
$135.0 | 2023-02-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135515-100g |
3-Chlorobenzylamine |
4152-90-3 | ≥98.0%(GC) | 100g |
¥941.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C831109-1g |
3-Chlorobenzylamine |
4152-90-3 | 97% | 1g |
¥52.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C372A-5g |
3-Chlorobenzylamine |
4152-90-3 | 96% | 5g |
113.0CNY | 2021-08-06 | |
Chemenu | CM117562-100g |
3-Chlorobenzylamine |
4152-90-3 | 95+% | 100g |
$186 | 2022-06-11 |
3-Chlorobenzylamine 関連文献
-
Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 10567
-
Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920
-
Dilip K. Tosh,Kenneth A. Jacobson Med. Chem. Commun. 2013 4 619
-
Krystian Pyta,Piotr Przybylski,Katarzyna Klich,Joanna Stefańska Org. Biomol. Chem. 2012 10 8283
-
Ye Meng,Jinshu Huang,Jie Li,Yumei Jian,Song Yang,Hu Li Green Chem. 2023 25 4453
-
John Graymore,David R. Davies J. Chem. Soc. 1945 293
-
A. Poeschl,D. M. Mountford Org. Biomol. Chem. 2014 12 7150
-
Rakesh Kumar Ameta,Man Singh,Raosahab Kathalupant Kale New J. Chem. 2013 37 1501
-
9. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalystHanh T. H. Nguyen,Oanh T. K. Nguyen,Thanh Truong,Nam T. S. Phan RSC Adv. 2016 6 36039
-
10. Anomalous Schmidt reaction products of phenylacetic acid and derivativesCarolyn C. Woodroofe,Boyu Zhong,Xingliang Lu,Richard B. Silverman J. Chem. Soc. Perkin Trans. 2 2000 55
3-Chlorobenzylamineに関する追加情報
Introduction to 3-Chlorobenzylamine (CAS No. 4152-90-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Chlorobenzylamine, identified by the chemical abstracts service number 4152-90-3, is a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. This compound, characterized by a chloro-substituted benzylamine core structure, has garnered considerable attention in recent years due to its versatile reactivity and utility in constructing complex molecular architectures. The presence of both electron-withdrawing and donating groups in its molecular framework imparts unique chemical properties, making it a valuable building block for further derivatization and functionalization.
The 3-chlorobenzylamine scaffold (CAS No. 4152-90-3) is particularly noteworthy for its role in the development of bioactive molecules. Its ability to participate in nucleophilic substitution reactions allows for the efficient introduction of diverse functional groups, facilitating the synthesis of pharmacophores relevant to modern drug discovery. Recent advances in medicinal chemistry have highlighted its application in designing small-molecule inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The chloro substituent on the benzyl ring enhances electrophilicity, enabling selective modifications that are critical for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In the realm of chemical biology, 3-chlorobenzylamine (CAS No. 4152-90-3) has been leveraged to develop probes and tools for studying protein-protein interactions and post-translational modifications. Its structural motif is often incorporated into peptidomimetics and kinase inhibitors, where precise control over steric hindrance and electronic distribution is paramount. The growing body of literature underscores its importance in generating novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of 3-chlorobenzylamine is its utility in the synthesis of advanced materials, particularly in the field of organic electronics. Researchers have demonstrated its incorporation into conductive polymers and organic semiconductors, where its aromatic system contributes to electron delocalization and charge transport properties. These findings align with the broader trend toward sustainable and high-performance materials derived from well-tuned molecular architectures.
The pharmaceutical industry has also recognized the potential of 3-chlorobenzylamine (CAS No. 4152-90-3) as a key intermediate in producing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies have reported on novel analogs derived from this compound that exhibit potent activity against resistant bacterial strains by interfering with essential metabolic pathways.
From an industrial perspective, the synthesis of 3-chlorobenzylamine involves multi-step organic transformations that highlight modern catalytic methodologies. Advances in green chemistry have led to more efficient synthetic routes that minimize waste generation while maintaining high yields. Such innovations are crucial for scaling up production while adhering to environmental regulations and sustainability goals.
The role of computational chemistry in optimizing 3-chlorobenzylamine derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, assess metabolic liabilities, and design molecules with enhanced pharmacokinetic profiles before experimental validation. This synergy between experimental chemistry and computational science accelerates the drug discovery pipeline significantly.
Looking ahead, the future applications of 3-chlorobenzylamine (CAS No. 4152-90-3) are likely to expand into emerging fields such as precision medicine and gene therapy. Its structural adaptability makes it an attractive candidate for developing targeted therapeutics that address specific disease mechanisms at a molecular level. As research continues to uncover new biological functions and synthetic possibilities, this compound will undoubtedly remain at the forefront of innovation in chemical biology and medicinal chemistry.
4152-90-3 (3-Chlorobenzylamine) 関連製品
- 100-81-2(3-Methylbenzylamine)
- 89-93-0(1-(2-methylphenyl)methanamine)
- 118-31-0(1-(Aminomethyl)naphthalene)
- 104-84-7(4-Methylbenzylamine)
- 102-48-7(3,4-Dimethylbenzylamine)
- 93-48-1(2,5-Dimethylbenzylamine)
- 539-48-0(1,4-Phenylenedimethanamine)
- 94-98-4((2,4-Dimethylphenyl)methanamine)
- 103-67-3(N-Methylbenzylamine)
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)

